1-O-Lauroyl-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

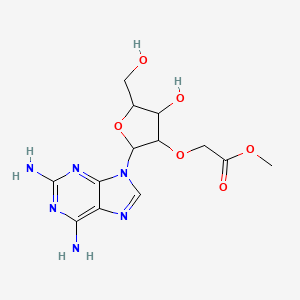

1-O-Lauroyl-D-glucopyranose is an ester derivative of D-glucose, where the lauroyl group (a 12-carbon fatty acid chain) is attached to the first carbon of the glucose molecule. This compound is part of a class of molecules known as sugar esters, which are valued for their surfactant properties. These compounds are biodegradable, non-toxic, and have applications in various industries, including food, pharmaceuticals, and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-O-Lauroyl-D-glucopyranose can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the use of lipases, such as those from Aspergillus niger, which catalyze the esterification of D-glucose with lauric acid. The reaction typically occurs under mild conditions, such as 56°C for 48 hours with constant stirring at 240 rpm .

Chemical synthesis involves the direct esterification of D-glucose with lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance solubility and reaction rates.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their selectivity and eco-friendliness. Large-scale production typically uses immobilized lipases to facilitate enzyme recovery and reuse. The process parameters are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-O-Lauroyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to D-glucose and lauric acid in the presence of water and an acid or base catalyst.

Oxidation: The glucose moiety can be oxidized to gluconic acid derivatives using oxidizing agents like nitric acid or hydrogen peroxide.

Substitution: The hydroxyl groups on the glucose ring can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.

Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts like pyridine or triethylamine.

Major Products

Hydrolysis: D-glucose and lauric acid.

Oxidation: Gluconic acid derivatives.

Substitution: Various substituted glucose derivatives depending on the reagent used.

Applications De Recherche Scientifique

1-O-Lauroyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

Biology: Employed in studies of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential as a drug delivery agent, enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of biodegradable detergents, emulsifiers, and stabilizers in food and cosmetic products.

Mécanisme D'action

The primary mechanism by which 1-O-Lauroyl-D-glucopyranose exerts its effects is through its surfactant properties. The lauroyl group provides hydrophobic interactions, while the glucose moiety offers hydrophilic interactions, allowing the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

1-O-Lauroyl-D-glucopyranose can be compared with other sugar esters such as:

1-O-Myristoyl-D-glucopyranose: Similar structure but with a 14-carbon fatty acid chain, offering different hydrophobic properties.

1-O-Palmitoyl-D-glucopyranose: Contains a 16-carbon fatty acid chain, providing even greater hydrophobicity.

1-O-Stearoyl-D-glucopyranose: Features an 18-carbon fatty acid chain, used in applications requiring strong hydrophobic interactions.

The uniqueness of this compound lies in its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications.

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-](/img/structure/B12101408.png)

![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)

![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)

![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)